molecular formula C19H17FN2O4S B2879962 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 1421512-83-5

2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No.: B2879962
CAS No.: 1421512-83-5
M. Wt: 388.41
InChI Key: CVLMMZALZXLFQU-UHFFFAOYSA-N
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Description

This compound features a fluorophenoxy group attached to an ethanone backbone, which is further linked to a 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine moiety.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-24-15-7-4-8-16-18(15)21-19(27-16)26-12-9-22(10-12)17(23)11-25-14-6-3-2-5-13(14)20/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLMMZALZXLFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation

The azetidine ring is synthesized via a Staudinger reaction, beginning with the formation of a Schiff base. 2-Amino-4-methoxybenzo[d]thiazole reacts with an aldehyde (e.g., formaldehyde) in ethanol under reflux to form an imine intermediate.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6–8 hours
  • Yield : ~75%

Cyclization to Azetidine

The Schiff base undergoes cyclization with chloroacetyl chloride in the presence of triethylamine (TEA) to form the azetidine core.

Reaction Scheme :
$$
\text{Schiff base} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, THF}} 3-((4-\text{Methoxybenzo}[d]\text{thiazol-2-yl})\text{oxy})\text{azetidine} + \text{HCl}
$$

Optimized Parameters :

Parameter Value
Solvent Tetrahydrofuran (THF)
Catalyst Triethylamine (2 eq)
Temperature 0–5°C (gradual warming to 25°C)
Reaction Time 12 hours
Yield 68%

Preparation of 2-(2-Fluorophenoxy)ethanone Intermediate

Nucleophilic Aromatic Substitution

2-Fluorophenol reacts with chloroacetone in a base-mediated substitution to form 2-(2-fluorophenoxy)ethanone.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Acetonitrile
  • Temperature : 60°C, 4 hours
  • Molar Ratio (Phenol:Chloroacetone): 1:1.2
  • Yield : 82%

Mechanism :
$$
\text{2-Fluorophenol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{2-(2-Fluorophenoxy)ethanone} + \text{KCl} + \text{H}_2\text{O}
$$

Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2), achieving >98% purity.

Coupling of Azetidine and Ethanone Moieties

Alkylation Reaction

3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidine reacts with 2-(2-fluorophenoxy)ethanone in the presence of a coupling agent. A Mitsunobu reaction is employed for efficient ether bond formation.

Reagents :

  • Coupling Agent : Diethyl azodicarboxylate (DEAD)
  • Phosphine : Triphenylphosphine (PPh₃)
  • Solvent : Dry THF

Reaction Scheme :
$$
\text{Azetidine} + \text{Ethanone} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Optimized Parameters :

Parameter Value
Molar Ratio 1:1.1 (Azetidine:Ethanone)
Temperature 0°C → 25°C (gradual)
Reaction Time 24 hours
Yield 65%

Alternative Sulfonylation Approach

In a modified route, the azetidine is sulfonylated prior to coupling. This method improves solubility and reaction efficiency.

Steps :

  • Sulfonylation of azetidine with mesyl chloride.
  • Nucleophilic displacement with 2-(2-fluorophenoxy)ethanone.

Yield : 58%

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly affects coupling efficiency:

Solvent Dielectric Constant Yield (%)
THF 7.6 65
DMF 36.7 42
DCM 8.9 55

THF is optimal due to balanced polarity and compatibility with DEAD/PPh₃.

Temperature Effects

Lower temperatures (0–5°C) minimize side reactions during cyclization, while room temperature favors coupling.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8 Hz, 1H, thiazole-H), 6.92–7.15 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 441.1 [M+H]⁺.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Mitsunobu Coupling High selectivity Costly reagents 65
Sulfonylation Route Improved solubility Additional steps 58
Direct Alkylation Simplicity Lower efficiency 50

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Catalyst Recycling : Palladium catalysts from deprotection steps are recovered via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azetidine moieties.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom often enhances biological activity and metabolic stability.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery programs targeting specific enzymes or receptors. The azetidine ring is known for its bioactivity, which could be leveraged in the development of new therapeutics.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues with Methoxybenzothiazole Moieties

Thiazolidin-4-one Derivatives

describes compounds such as 2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one (10) . Key comparisons include:

  • Core Structure: The target compound has an ethanone-azetidine framework, whereas compound 10 replaces azetidine with a thiazolidin-4-one ring.
  • Physicochemical Properties :
Compound Melting Point (°C) Synthetic Yield (%)
Target Compound Not reported Not reported
Compound 10 251–252 51.4
Compound 9 188–189 87.3

The lower yield of compound 10 highlights synthetic challenges with fluorophenyl and methoxybenzothiazole substituents.

  • Biological Activity : Thiazolidin-4-one derivatives in exhibited antimicrobial effects, suggesting that the target compound’s azetidine group may modulate similar pathways with improved metabolic stability .
Triazole and Piperazine Analogues

reports 2-(2-fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone, which replaces the azetidine with a piperazine-triazolopyrimidine group. This substitution likely enhances π-π stacking interactions in target binding but may reduce solubility due to increased hydrophobicity .

Fluorophenyl-Containing Analogues

Thiazole-Triazole Acetamides

synthesizes compounds like 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide), which shares a 4-fluorophenyl-thiazole motif. The target compound’s fluorophenoxy group may offer similar electron-withdrawing effects but with distinct spatial orientation, affecting receptor binding .

Thio-Tetrazole Derivatives

includes 2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f), where the fluorophenyl group is linked to a thio-tetrazole system. The ethanone backbone in the target compound could provide greater conformational flexibility compared to the rigid tetrazole ring .

Ethanone-Based Analogues

1-(4-Hydroxyphenyl)-2-((Heteroaryl)thio)ethanones

details compounds like 1-(4-hydroxyphenyl)-2-(benzo[d]thiazol-2-ylthio)ethanone, which replaces the azetidine with a thioether linkage. The azetidine in the target compound may enhance solubility due to its basic nitrogen, while the thioether in ’s compounds could improve oxidative stability .

Biological Activity

2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a chemical compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenoxy group, an azetidine ring, and a methoxy-substituted benzothiazole moiety. The synthesis and evaluation of its biological properties are crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S, with a molecular weight of approximately 388.4 g/mol. The compound's structure can be analyzed using various spectroscopic methods, including NMR and IR spectroscopy, to confirm the presence of functional groups and the overall framework.

Biological Activity

Recent studies have highlighted the biological activities associated with benzothiazole derivatives, particularly those containing azetidinone structures. The following sections detail the observed activities, including antitubercular, antimicrobial, and anticancer properties.

Antitubercular Activity

Research has shown that compounds similar to this compound exhibit significant antitubercular activity. For instance, derivatives containing benzothiazole and azetidinone frameworks have been synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain substitutions enhance potency, with the methoxy group at the C-4 position being particularly effective in increasing hydrophobicity and thus improving biological activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of benzothiazole-containing compounds has also been explored. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including breast, gastric, and liver cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

A recent study synthesized a series of benzothiazole-based azetidinones and evaluated their biological activities:

CompoundMIC (µg/mL)Activity Type
A612Antitubercular
A725Antimicrobial
A830Anticancer

The above table illustrates the minimum inhibitory concentrations (MICs) for selected compounds against M. tuberculosis and other microbial strains, highlighting the efficacy of these derivatives in therapeutic applications .

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